![molecular formula C27H42N2O4 B12581245 2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] CAS No. 618911-86-7](/img/structure/B12581245.png)
2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] is a complex organic compound with a unique structure that includes both oxazoline and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the oxazoline rings, leading to the formation of amines.
Substitution: The phenylene core can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] involves its interaction with specific molecular targets. The oxazoline rings can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The phenylene core provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,3-Phenylene]bis[(4R)-4-ethyl-2-oxazoline]
- 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-methyl-2-oxazoline]
Uniqueness
What sets 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] apart is the presence of the 11-hydroxyundecyloxy group, which enhances its solubility and reactivity. This makes it more versatile for various applications compared to its similar counterparts.
Properties
CAS No. |
618911-86-7 |
|---|---|
Molecular Formula |
C27H42N2O4 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
11-[3,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C27H42N2O4/c1-3-23-19-32-26(28-23)21-16-22(27-29-24(4-2)20-33-27)18-25(17-21)31-15-13-11-9-7-5-6-8-10-12-14-30/h16-18,23-24,30H,3-15,19-20H2,1-2H3/t23-,24-/m1/s1 |
InChI Key |
FPUVUQPWOSGSHT-DNQXCXABSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC(=CC(=C2)OCCCCCCCCCCCO)C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCC1COC(=N1)C2=CC(=CC(=C2)OCCCCCCCCCCCO)C3=NC(CO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)

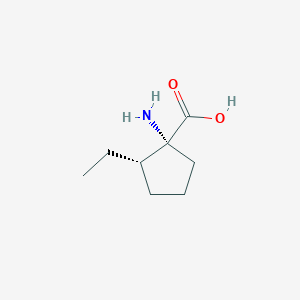

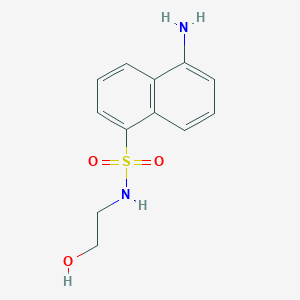
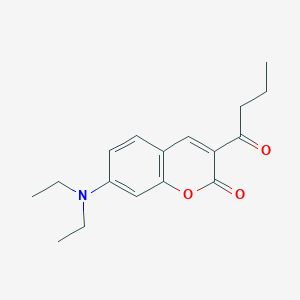
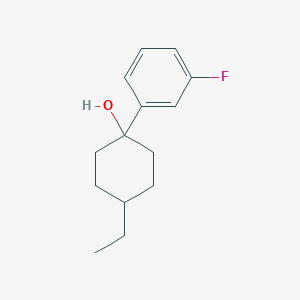
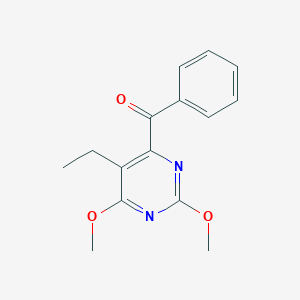
propanedinitrile](/img/structure/B12581234.png)
![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
